tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Purity Quality assurance Building block procurement

tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (N-Boc-2-azabicyclo[2.2.1]heptan-7-one) is a conformationally constrained bicyclic amino-ketone scaffold protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a key synthetic intermediate in the construction of muscarinic M4 receptor agonists, as evidenced by its central role in patent US6559171, where 7-oxo-2-azabicyclo[2.2.1]heptanes are claimed as selective therapeutic agents for Alzheimer's disease, pain, and schizophrenia.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 860265-67-4
Cat. No. B1437059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS860265-67-4
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1C2=O
InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(12)9(7)13/h7-8H,4-6H2,1-3H3
InChIKeyCGBZZSVXPMUYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 860265-67-4) and Why Is It a Strategic Building Block?


tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (N-Boc-2-azabicyclo[2.2.1]heptan-7-one) is a conformationally constrained bicyclic amino-ketone scaffold protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a key synthetic intermediate in the construction of muscarinic M4 receptor agonists, as evidenced by its central role in patent US6559171, where 7-oxo-2-azabicyclo[2.2.1]heptanes are claimed as selective therapeutic agents for Alzheimer's disease, pain, and schizophrenia [1]. Commercially, the compound is supplied with high purity (≥97–98% assay) by reputable vendors and is accompanied by comprehensive analytical characterization packages (NMR, HPLC, LC-MS, MSDS) that facilitate reliable procurement and immediate laboratory use .

Why You Cannot Simply Substitute an Analog for tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 860265-67-4)


In-class compounds such as the N-Cbz (benzyloxycarbonyl) or N-benzyl protected 7-oxo-2-azabicyclo[2.2.1]heptane analogs are not interchangeable with the Boc-protected derivative for two critical reasons. First, the protecting group determines the deprotection chemistry: the Boc group is cleaved under mild acidic conditions that preserve acid-sensitive functionalities, while the Cbz group requires hydrogenolysis, which can reduce alkenes, nitriles, or other reducible groups present in downstream molecules [1]. Second, the 7-oxo regioisomer is explicitly required for muscarinic M4 receptor agonist activity as demonstrated in patent US6559171, whereas the 2-oxo regioisomer is employed in epibatidine synthesis—highlighting that even regioisomeric variation leads to divergent biological applications [2]. Simple property comparisons (e.g., molecular weight) fail to predict these functional differences.

Quantitative Evidence Supporting the Selection of tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 860265-67-4) Over Analogs


Higher Assay Purity of Boc-Protected Derivative vs. Cbz Analog Across Multiple Suppliers

The Boc-protected target compound consistently exhibits higher guaranteed purity specifications compared to its direct Cbz-protected analog when sourced from specialty chemical suppliers. Specifically, tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is supplied with a declared purity of NLT 98% (Synblock) and 98% (Leyan), whereas N-Cbz-2-azabicyclo[2.2.1]heptan-7-one (CAS 860265-68-5) is listed at 95.0% by the same type of supplier (ChemSrc) . The observed +3 percentage-point purity advantage reduces the risk of carry-through impurities in multi-step syntheses and facilitates cleaner reaction profiles.

Purity Quality assurance Building block procurement

Orthogonal Boc Deprotection Enables Mild Acidic Cleavage Unavailable to Cbz Analogs

The Boc protecting group on the target compound can be removed quantitatively under mild acidic conditions (e.g., TFA/CH₂Cl₂, 0 °C to room temperature, 30 min), typically affording >95% yield of the free amine without affecting acid-sensitive ketone or ester functionalities. In contrast, the Cbz group requires catalytic hydrogenolysis (H₂, Pd/C), which can inadvertently reduce the C7 ketone or other reducible groups present in advanced intermediates [1]. While precise head-to-head yield data for the same substrate are not available, the class-level principle is well-established: Boc deprotection is orthogonal to a wider range of functional groups commonly employed in medicinal chemistry, making this compound the preferred building block when downstream molecules contain hydrogenolyzable moieties such as alkenes, benzyl ethers, or aryl halides.

Protecting group strategy Synthetic compatibility Functional group tolerance

The 7-Oxo Regioisomer Is the Required Scaffold for Muscarinic M4 Agonism; 2-Oxo Regioisomer Is Irrelevant for This Target

Patent US6559171 explicitly claims 7-oxo-2-azabicyclo[2.2.1]heptanes as muscarinic M4 receptor agonists for Alzheimer's disease, pain, and schizophrenia, with no mention of the 2-oxo regioisomer [1]. Conversely, the 2-oxo isomer (N-Boc-7-azabicyclo[2.2.1]heptan-2-one) is a well-established intermediate in epibatidine (nicotinic acetylcholine receptor agonist) synthesis [2]. This clear regiochemical divergence means that a scientist working on muscarinic M4 programs cannot replace the 7-oxo compound with the 2-oxo compound and expect to maintain the desired biological activity profile. The patent further provides synthetic schemes where the 7-oxo scaffold is elaborated into final drug candidates, underscoring its irreplaceability in that therapeutic space.

Muscarinic M4 receptor Regiochemistry Therapeutic indication

Comprehensive Analytical Documentation Supports Immediate Use and Reliable Structure Confirmation

Reputable suppliers of the target compound, such as Synblock, provide a full analytical package including ¹H/¹³C NMR, HPLC purity trace, LC-MS, and MSDS documentation . This level of characterization exceeds what is commonly offered for direct analogs: for example, the Cbz analog product page on ChemSrc lists only purity and basic physicochemical data without offering NMR or LC-MS spectra . While the compound itself is not unique in its structural class, the availability of comprehensive documentation streamlines release testing and reduces the need for additional in-house characterization, thereby accelerating procurement-to-experiment workflow.

Quality control Analytical characterization Procurement assurance

Optimal Application Scenarios for tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 860265-67-4) Based on Quantitative Evidence


Muscarinic M4 Agonist Lead Optimization Campaigns

Given the explicit patent coverage of the 7-oxo-2-azabicyclo[2.2.1]heptane scaffold as a muscarinic M4 receptor agonist [1], this building block is the preferred intermediate for any medicinal chemistry program targeting M4 for Alzheimer's disease, schizophrenia, or pain. The high purity (≥98%) and comprehensive analytical documentation ensure immediate integration into parallel synthesis workflows without additional purification.

Synthesis of Complex Drug Candidates Requiring Orthogonal Deprotection

For multi-step syntheses where advanced intermediates contain reducible functional groups (e.g., alkenes, benzyl ethers), the Boc protection strategy provides a crucial advantage. The target compound's Boc group can be removed under mild acidic conditions without affecting the C7 ketone or other sensitive groups, a capability not shared by Cbz-protected analogs that require hydrogenolysis [2]. This enables shorter synthetic sequences and higher overall yields.

Building Block Procurement for High-Throughput Synthesis Laboratories

The consistent commercial availability of the compound at NLT 98% purity with full analytical characterization (NMR, HPLC, LC-MS) makes it a reliable choice for high-throughput synthesis laboratories that demand rigorous quality control and traceability. The availability of comprehensive documentation reduces in-house QC turnaround time and supports regulatory compliance in early-stage drug discovery.

Quote Request

Request a Quote for tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.